molecular formula C15H13N7O4S3 B2403791 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 391868-74-9

4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2403791
CAS No.: 391868-74-9
M. Wt: 451.49
InChI Key: RINNKJJOIMCSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticonvulsant Potential

Researchers at the National University of Pharmacy (NUPh) have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. A specific derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showed high anticonvulsive activity compared to the classic drug "Depakin" in a seizure model. This substance is under consideration for further preclinical studies (Sych et al., 2018).

Antimicrobial Properties

A study by Ameen and Qasir (2017) highlighted the synthesis of new 1,3,4-thiadiazole derivatives with potential antimicrobial properties. These derivatives were designed to combat various pathological conditions, including bacterial and fungal infections (Ameen & Qasir, 2017).

Photodynamic Therapy Application

Pişkin et al. (2020) explored the use of 1,3,4-thiadiazol-2-yl derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new compounds with high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Leishmanial Activity

Research on 1,3,4-thiadiazol-2-amines revealed their potential in treating Leishmaniasis. Tahghighi et al. (2012) synthesized a series of these compounds and found them effective against Leishmania major, particularly a 4-methylbenzyl analog, which showed significant activity against intracellular amastigotes (Tahghighi et al., 2012).

Anticancer Properties

1,3,4-thiadiazole derivatives have shown promise in anticancer research. Karakuş et al. (2018) synthesized compounds that exhibited marked anticancer activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).

Antituberculosis Activity

Foroumadi et al. (2004) reported on 1,3,4-thiadiazole derivatives that demonstrated varying degrees of antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Foroumadi et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O4S3/c1-7-3-4-9(5-10(7)22(25)26)12(24)17-14-20-21-15(29-14)27-6-11(23)16-13-19-18-8(2)28-13/h3-5H,6H2,1-2H3,(H,16,19,23)(H,17,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINNKJJOIMCSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.